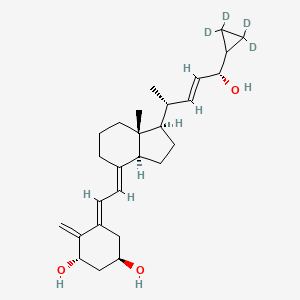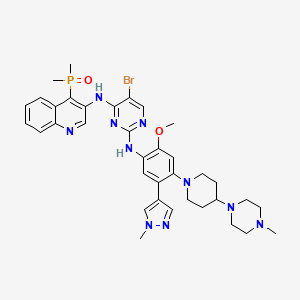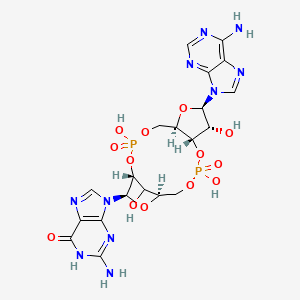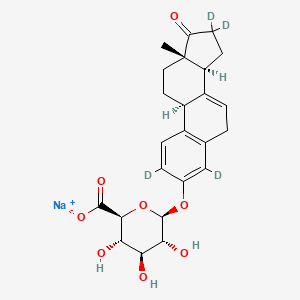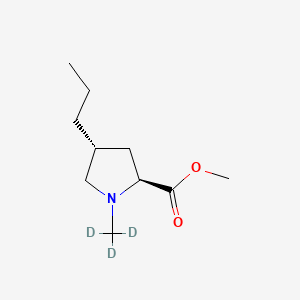![molecular formula C20H21NO B12421192 (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. The presence of deuterium atoms in the compound suggests its use in specialized applications, such as isotopic labeling in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol can be approached through several synthetic routes. One possible method involves the following steps:
Formation of the tricyclic core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.
Introduction of the propylidene group: The propylidene group can be introduced via a Wittig reaction, using a phosphonium ylide and an aldehyde or ketone precursor.
Incorporation of the bis(trideuteriomethyl)amino group:
Final functionalization: The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and the amino group can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst) are common.
Substitution: Halogenating agents or nucleophiles like NaOH (Sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a saturated tricyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system for studying reaction mechanisms and kinetics due to its complex structure and multiple functional groups.
Biology
In biological research, the deuterium-labeled compound can be used in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine
Industry
In industry, the compound can be used in the development of advanced materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[3-[dimethylamino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol: Similar structure but without deuterium atoms.
(2E)-2-[3-[bis(methyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol: Similar structure with different alkyl groups.
Uniqueness
The presence of deuterium atoms in (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol makes it unique, as deuterium can significantly alter the compound’s physical and chemical properties, including its stability, reactivity, and interaction with biological systems.
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+/i1D3,2D3 |
InChI Key |
UHLPYBQGKLHIFK-KKOWQMMPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


